molecular formula C13H7F6NO B13425531 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline

Cat. No.: B13425531
M. Wt: 307.19 g/mol
InChI Key: LMQFDMOSHAAKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is a fluorinated aromatic compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of palladium catalysts and bases such as sodium hydride in solvents like DMF (dimethylformamide) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, influencing pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple fluorine atoms provide enhanced stability and reactivity, making it more suitable for certain applications in pharmaceuticals and advanced materials .

Properties

Molecular Formula

C13H7F6NO

Molecular Weight

307.19 g/mol

IUPAC Name

4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline

InChI

InChI=1S/C13H7F6NO/c14-8-5-7(20)1-2-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2

InChI Key

LMQFDMOSHAAKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.